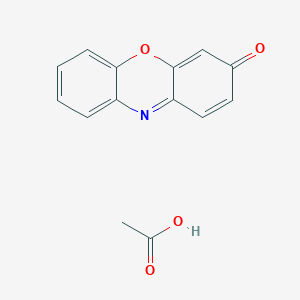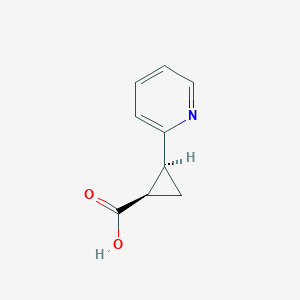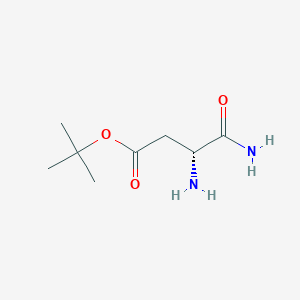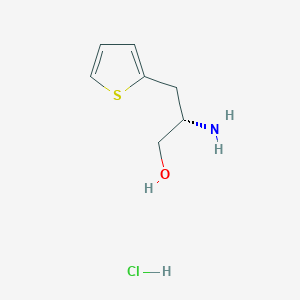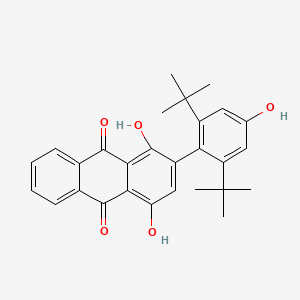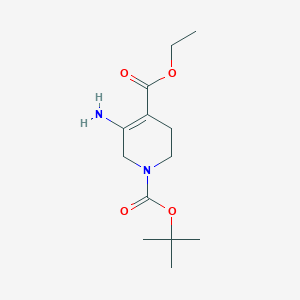
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a sulfonamide group attached to the thioxanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves multiple steps. One common method starts with the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This intermediate is then subjected to a condensation reaction, followed by an amine exchange to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioxanthene derivatives with different functional groups.
Scientific Research Applications
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use as an antipsychotic agent, similar to other thioxanthenes.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with various molecular targets. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors. This broad receptor activity contributes to its potential therapeutic effects, such as antipsychotic, anxiolytic, and anti-depressive properties .
Comparison with Similar Compounds
Similar Compounds
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Flupenthixol: A thioxanthene derivative used in the treatment of schizophrenia.
Properties
Molecular Formula |
C17H17NO3S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
9-acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C17H17NO3S2/c1-11(19)17-13-6-4-5-7-15(13)22-16-9-8-12(10-14(16)17)23(20,21)18(2)3/h4-10,17H,1-3H3 |
InChI Key |
NLMLEQUSGRGRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
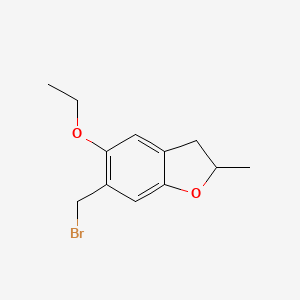
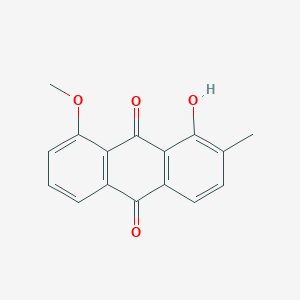
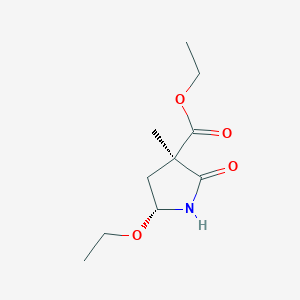
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
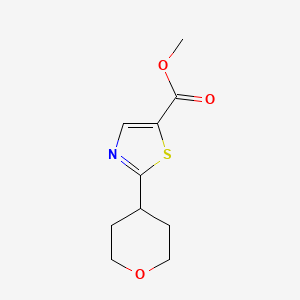
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
